N-AC-L-Phg-OH
Description
Contextualization within Non-Proteinogenic Amino Acid Chemistry
Amino acids are the fundamental building blocks of proteins. While 22 are considered proteinogenic, meaning they are genetically encoded for protein synthesis, there exists a much larger and diverse group known as non-proteinogenic amino acids (npAAs). ethz.chresearchgate.net These are not incorporated into proteins during standard translation but play crucial roles in various biological processes and serve as valuable tools in synthetic chemistry. ethz.chacs.org N-Acetyl-L-phenylglycine is a derivative of phenylglycine, which is itself a non-proteinogenic amino acid. wikipedia.org
The significance of npAAs lies in their structural diversity, which extends far beyond that of their proteinogenic counterparts. researchgate.net They are found in nature as secondary metabolites in organisms like bacteria, fungi, and plants, where they can function as signaling molecules, toxins for defense, or intermediates in metabolic pathways. ethz.chdiva-portal.orgacs.org In the laboratory, the incorporation of npAAs into peptides can enhance their stability, introduce novel functionalities, and create compounds with unique therapeutic or catalytic properties. ethz.ch Phenylglycine-type amino acids, for instance, are found in a variety of peptide natural products, including certain antibiotics. orgsyn.orgacs.org
Significance of N-Acylated Amino Acids in Chemical and Biochemical Research
The N-acylation of amino acids, the process of adding an acyl group to the amino group, is a common modification that significantly impacts the molecule's properties and functions. N-acylated amino acids are a broad class of compounds with pleiotropic signaling functions in physiology, influencing processes like energy homeostasis, inflammation, and cell-to-cell communication. nih.goviupac.org
In the context of chemical synthesis, N-acylation is a critical step for several reasons. It serves as a protecting group strategy, preventing the highly reactive amino group from participating in unwanted side reactions during a chemical transformation. Furthermore, the acyl group can influence the stereochemical outcome of reactions, acting as a chiral auxiliary to guide the formation of a specific stereoisomer.
Research has demonstrated the utility of N-acylated amino acids in various applications. They are used in the enzymatic kinetic resolution of racemic mixtures, a process where an enzyme selectively acts on one enantiomer of an N-acylated amino acid, allowing for the separation of the two. researchgate.net This technique is valuable for producing enantiomerically pure amino acids, which are crucial building blocks for pharmaceuticals. For example, aminoacylases have been shown to specifically hydrolyze the L-enantiomers of N-acetylated amino acids, including N-acetyl-L-phenylglycine. rug.nlasm.org
Historical Development of Phenylglycine Derivatives in Synthetic Chemistry
The journey of phenylglycine and its derivatives in synthetic chemistry is closely tied to the broader history of asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically pure or enriched form. Phenylglycine itself can be prepared through methods like the Strecker synthesis, starting from benzaldehyde. wikipedia.orgdiva-portal.org
In the mid-20th century, the resolution of racemic mixtures was a primary method for obtaining enantiomerically pure compounds. Early work on the resolution of amino acids like phenylalanine laid the groundwork for these techniques. rug.nl Phenylglycine derivatives soon emerged as important players in this field. A significant development was the use of N-acylated phenylglycine derivatives as chiral resolving agents. These compounds can form diastereomeric salts with racemic amines or alcohols. Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization.
A landmark advancement was the development of "Pirkle-type" chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.net These CSPs often incorporate a chiral molecule, such as an N-acylated phenylglycine derivative, covalently bonded to a solid support. The differential interaction between the enantiomers of a racemic analyte and the chiral stationary phase allows for their separation. This technology revolutionized the analytical and preparative separation of chiral compounds.
Furthermore, phenylglycine derivatives have been employed as chiral auxiliaries in asymmetric synthesis. iupac.org In this approach, the chiral phenylglycine moiety is temporarily attached to a prochiral substrate. It then directs a subsequent chemical reaction to occur stereoselectively, leading to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved and recovered. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the asymmetric Strecker synthesis of other α-amino acids. google.com
The enzymatic resolution of racemic N-acyl-DL-phenylglycine esters and amides has also been a subject of study, providing a chemoenzymatic route to optically pure phenylglycine derivatives. unipd.it These historical and ongoing developments underscore the enduring importance of phenylglycine derivatives, including N-Ac-L-Phg-OH, as versatile tools in the pursuit of enantiomerically pure compounds for research and industry.
Table 2: Research Findings on the Application of N-Acetyl-L-phenylglycine
| Application | Reactant(s) | Resolving Agent | Yield | Optical Purity (e.e.) | Reference |
| Chemical Resolution | DL-phenylalanine methyl ester | N-acetyl-D-phenylglycine | 81.2% | 98.1% | |
| Chiral Resolution | Racemic amine for Apremilast synthesis | N-acetyl-L-leucine | 44% (89% of theoretical) | Not specified | |
| Salt Formation for Synthesis | (1RS, 2RS, 3SR)-2,3-bis(hydroxymethyl)-1-cyclobutylamine | N-acetyl-L-phenylglycine | Not specified | Not applicable |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m0/s1 |
InChI Key |
GIOUOHDKHHZWIQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Ac L Phg Oh
Direct Synthesis of N-Ac-L-Phg-OH
The direct synthesis of this compound primarily involves the formation of an amide bond between the amino group of L-phenylglycine and an acetyl group donor. This transformation is a cornerstone of peptide chemistry and can be accomplished through various activation methods.
Amidation Reactions for this compound Formation
Amidation reactions are central to the synthesis of this compound. These reactions typically involve the activation of a carboxylic acid, in this case, acetic acid or a derivative, to facilitate its reaction with the amine of L-phenylglycine. mdpi.com The choice of coupling reagent and reaction conditions is critical to ensure high yield and minimize side reactions, particularly racemization. mdpi.comresearchgate.net
A variety of coupling reagents are employed to facilitate the amidation of amino acids. arkat-usa.org Among these, O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a widely used and efficient reagent. highfine.com TBTU promotes the formation of a highly reactive O-acylisourea intermediate, which subsequently reacts with the amino group to form the desired amide bond. researchgate.net This process is known for its rapid reaction times and high yields. highfine.com
However, the use of TBTU in conjunction with tertiary bases like N,N-diisopropylethylamine (DIPEA) can lead to a significant drawback: racemization of the chiral center. mdpi.comresearchgate.net This is particularly problematic for N-acetylated amino acids, which are prone to forming azlactone intermediates under basic conditions, leading to a loss of stereochemical purity. mdpi.com Studies have shown that the extent of racemization is influenced by the choice of base and other reaction parameters. mdpi.comnih.gov
A study on the TBTU-mediated amidation of N-acetyl-L-phenylalanine highlighted that using an excess of DIPEA consistently resulted in a mixture of diastereomers, with the D-isomer often being the major product. mdpi.com Shortening the reaction time did not prevent this loss of chirality. mdpi.com This underscores the delicate balance required to achieve efficient coupling while preserving the stereochemistry of the amino acid.
The basicity of the reaction medium plays a crucial role in the kinetics and stereochemical outcome of amidation reactions. mdpi.com The base is necessary to deprotonate the carboxylic acid, allowing it to attack the coupling reagent. researchgate.net However, strong or sterically hindered bases can also promote the deprotonation of the alpha-carbon of the activated amino acid, leading to racemization. mdpi.com
Research has demonstrated that the choice of base can significantly impact the diastereomeric ratio of the product in TBTU-mediated couplings. For instance, in the synthesis of a derivative of N-acetyl-L-phenylalanine, using pyridine (B92270) as the base was found to reduce racemization compared to more hindered bases like DIPEA. mdpi.comresearchgate.net This suggests that less sterically demanding bases may favor the desired amidation pathway over the competing racemization pathway.
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction efficiency. arkat-usa.org HOBt reacts with the activated intermediate to form a more reactive ester, which enhances the rate of aminolysis. mdpi.com
Table 1: Effect of Base on TBTU-Mediated Amidation of N-Ac-L-Phe
| Base | Base Equivalents | Diastereoisomeric Ratio (L:D) | Reference |
|---|---|---|---|
| DIPEA | 2 | Major D-isomer | mdpi.com |
| DIPEA | 1 | Mixture of diastereomers | mdpi.com |
| Pyridine | 2 | Reduced racemization, major L-isomer | mdpi.com |
This table is based on findings from a study on a similar N-acetylated amino acid and illustrates the general principles of base effects on racemization.
Protecting Group Strategies for this compound Synthesis (e.g., N-trifluoroacetyl protection)
Protecting groups are essential tools in peptide synthesis to prevent unwanted side reactions. biosynth.com In the context of synthesizing this compound, the primary focus is on the amino group of L-phenylglycine. While the target molecule itself is N-acetylated, other protecting groups can be employed during intermediate steps or for the synthesis of related compounds.
The N-trifluoroacetyl (TFA) group is a notable protecting group used in amino acid chemistry. clockss.org It is known to be more readily removable than the acetyl group. clockss.org The synthesis of N-TFA-protected phenylglycine derivatives has been reported, often utilizing ethyl trifluoroacetate (B77799) in the presence of a base like tetramethylguanidine or triethylamine. clockss.org However, even with N-trifluoroacetyl protection, the unique structure of phenylglycine, with the aromatic ring directly attached to the α-carbon, makes it more susceptible to racemization during C-terminal activation compared to other amino acids. clockss.orgrsc.org
The choice of protecting group can influence the reactivity and stability of the amino acid throughout the synthetic sequence. For instance, in some cases, the N-trifluoroacetyl group has been shown to be labile under mild basic conditions, allowing for its selective removal. acs.org
Chemo-Enzymatic and Biocatalytic Approaches to this compound and Precursors
In pursuit of greener and more selective synthetic methods, chemo-enzymatic and biocatalytic strategies have emerged as powerful alternatives to traditional chemical synthesis. nih.govd-nb.info These methods leverage the high specificity of enzymes to achieve desired transformations under mild conditions.
Enzymatic N-Acylation of L-Phenylglycine
Enzymatic N-acylation offers a direct and often highly stereoselective route to N-acyl amino acids, including this compound. uniprot.orghmdb.ca This approach typically utilizes enzymes such as acylases or N-acetyltransferases. nih.govhmdb.ca
Acylases (N-acyl-amino-acid amidohydrolases, EC 3.5.1.14) are enzymes that can catalyze the stereospecific hydrolysis of N-acyl-L-amino acids. bibliotekanauki.pl This property is widely used in the resolution of racemic mixtures of N-acetyl amino acids. researchgate.netfrontiersin.org While their primary application is in hydrolysis, under certain conditions, they can also be used for the reverse reaction, the synthesis of N-acyl amino acids. nih.gov
L-amino acid N-acyltransferases are another class of enzymes capable of catalyzing the acylation of L-amino acids. For example, an L-amino acid N-acyltransferase from Escherichia coli, MnaT, has been shown to catalyze the acetylation of L-phenylglycine using acetyl-CoA as the acyl donor. uniprot.org The biological synthesis of N-acyl-L-amino acids often involves the activation of the fatty acid, for example, as an acyl-CoA thioester, which then reacts with the amino acid. d-nb.info
Studies on aminoacylases from Streptomyces ambofaciens have demonstrated their ability to catalyze the N-acylation of various L-amino acids, including phenylalanine, with different fatty acids in an aqueous medium. nih.gov The efficiency of these enzymatic reactions can be influenced by factors such as the nature of the amino acid, the length of the acyl donor, and the presence of metal ions like cobalt. nih.gov
Table 2: Examples of Enzymatic N-Acylation
| Enzyme | Source Organism | Substrates | Product | Reference |
|---|---|---|---|---|
| L-amino acid N-acyltransferase (MnaT) | Escherichia coli | L-phenylglycine, Acetyl-CoA | N-acetyl-L-phenylglycine | uniprot.org |
| Aminoacylase (B1246476) | Streptomyces ambofaciens | L-phenylalanine, Lauric acid | N-lauroyl-phenylalanine | nih.gov |
| Acylase I | Porcine Kidney | N-acetyl-DL-phenylglycine | L-phenylglycine (via hydrolysis of L-enantiomer) | researchgate.net |
This table provides examples of enzymatic transformations related to the synthesis and hydrolysis of N-acylated phenylglycine and related amino acids.
Biocatalytic Routes to L-Phenylglycine Intermediates
The production of L-phenylglycine and its derivatives through biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems are pivotal in these transformations, enabling the synthesis of chiral intermediates like this compound with high purity.
A notable biocatalytic approach involves the enantioselective N-acetylation of racemic D,L-2-phenylglycine. A specific N-acetyltransferase from the bacterium Chryseobacterium sp. has been identified to selectively acetylate the L-enantiomer of phenylglycine. nih.gov This process yields (2S)-2-acetylamino-2-phenylacetic acid (this compound) with a high molar yield and enantiomeric excess, leaving behind highly pure D-2-phenylglycine. nih.gov The enzyme responsible, an acetyl-CoA-dependent N-acetyltransferase, is induced by the presence of L-2-phenylglycine and shows high specificity for the L-form over the D-form. nih.gov
Another key enzyme is the L-amino acid N-acyltransferase MnaT from Escherichia coli (strain K12). This enzyme catalyzes the acylation of various L-amino acids, including the acetylation of L-phenylglycine, using acetyl-CoA as the acyl donor. uniprot.org The official name designated by the IUBMB for this type of enzyme is phenylglycine N-acetyltransferase (EC 2.3.1.331), which catalyzes the reaction: acetyl-CoA + L-phenylglycine <=> (2S)-2-acetylamino-2-phenylacetic acid + CoA. qmul.ac.uk The enzyme from Chryseobacterium sp. 5-3B has been isolated and characterized, showing activity not only with L-phenylglycine but also with some of its derivatives. qmul.ac.uk
These biocatalytic routes are often part of multi-enzyme cascade reactions within whole-cell systems. For instance, engineered E. coli can be designed to perform a series of reactions in one pot, converting simple precursors into valuable chiral amino acids. researchgate.net Such systems can involve dehydrogenases, aminotransferases, and, as seen, acyltransferases to produce the final N-acetylated product.
Table 1: Biocatalytic N-acetylation of L-Phenylglycine
| Enzyme/Organism | Substrate(s) | Product | Key Findings | Reference |
|---|---|---|---|---|
| N-acetyltransferase from Chryseobacterium sp. | D,L-2-Phenylglycine, Acetyl-CoA | N-Acetyl-L-phenylglycine | Enantioselective acetylation of the L-form with >99.5% e.e. for the product and leaving >99% pure D-phenylglycine. | nih.gov |
| L-amino acid N-acyltransferase (MnaT) from Escherichia coli | L-Phenylglycine, Acetyl-CoA | N-Acetyl-L-phenylglycine | Catalyzes the acetylation of L-phenylglycine. | uniprot.org |
| Phenylglycine N-acetyltransferase (EC 2.3.1.331) from Chryseobacterium sp. 5-3B | L-Phenylglycine, Acetyl-CoA | (2S)-2-acetylamino-2-phenylacetic acid | Isolated enzyme shows reduced activity with some phenylglycine derivatives. | qmul.ac.uk |
Chemical Reactivity and Functional Group Transformations of this compound
The chemical utility of this compound is largely defined by the reactivity of its two primary functional groups: the carboxylic acid and the phenyl ring, as well as the susceptibility of the N-acetyl group to hydrolysis.
Carboxylic Acid Activation for Further Coupling Reactions
The carboxylic acid moiety of this compound must be activated to facilitate amide bond formation in peptide synthesis. This activation is a critical step and can be achieved using various coupling reagents. The choice of reagent and conditions is crucial to prevent racemization of the chiral center. mdpi.com
The formation of an azlactone intermediate is a known pathway for racemization, particularly for N-acetylated amino acids. mdpi.com To mitigate this, specific coupling systems are employed. For instance, propylphosphonic anhydride (B1165640) (T3P) in the presence of a base like N,N-diisopropylethylamine (DIPEA) has been shown to be an effective coupling system that can suppress epimerization during the amidation of N-acetyl-L-phenylalanine, a close structural analog. mdpi.com
Modified Mukaiyama's reagents, which are ionic liquids, have also been utilized for the esterification of N-acetyl-L-phenylalanine, demonstrating another route for carboxylic acid activation. mdpi.com These reagents facilitate the formation of a pyridinium (B92312) salt intermediate, which is then susceptible to nucleophilic attack. mdpi.com Furthermore, palladium(II)-catalyzed C(sp³)–H activation has emerged as a novel method for the cross-coupling of free carboxylic acids, using mono-protected amino acid (MPAA) ligands to achieve high enantioselectivity. nih.gov
Table 2: Reagents for Carboxylic Acid Activation and Coupling
| Reagent/System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Propylphosphonic anhydride (T3P) / DIPEA | Amidation | Effective in preventing epimerization of the N-acetylated amino acid during coupling. | mdpi.com |
| Modified Mukaiyama's reagents (e.g., [2-ClMePy][EtSO4]) | Esterification | Ionic liquid-based reagents that enhance reaction rates, especially under microwave irradiation. | mdpi.com |
| Pd(II) catalysts with MPAA ligands | C-H Cross-coupling | Enables enantioselective cross-coupling of free carboxylic acids with aryl- and vinyl-boron reagents. | nih.gov |
| Carbodiimides (e.g., DCC) | Amidation | Common coupling reagents that can potentially lead to racemization via oxazolone (B7731731) formation. | mdpi.com |
| Uronium/Phosphonium salts (e.g., HBTU, PyBOP) | Amidation | Widely used in peptide synthesis, but can cause racemization under certain conditions. | mdpi.comresearchgate.net |
Modifications of the Phenyl Ring System
The aromatic phenyl ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. These modifications can significantly alter the compound's properties and are crucial for synthesizing derivatives with potential biological activity.
Palladium-mediated C-H functionalization provides a powerful tool for the ortho-halogenation and ortho-alkoxylation of phenylglycine derivatives. csic.es Orthopalladated intermediates react with halogenating agents like PhICl₂, Br₂, and I₂ to yield the corresponding o-halogenated amino acids. Similarly, reaction with PhI(OAc)₂ in the presence of alcohols leads to o-alkoxylated products. csic.es
Nitration of the phenyl ring is another important transformation. The use of nitrating agents such as acetyl nitrate (B79036) can introduce a nitro group onto the aromatic ring of N-phenylglycine derivatives. acs.org For instance, nitration of L-phenylalanine with nitric acid yields p-nitro-L-phenylalanine. google.com Similar methodologies can be applied to N-acetylated phenylglycine, though the specific conditions and regioselectivity would need to be optimized.
Hydrolysis and Deacylation Studies of this compound
The hydrolysis of the N-acetyl group to regenerate the free L-phenylglycine is a key transformation, particularly in the context of enzymatic resolution of racemic mixtures. This deacylation can be achieved through both chemical and enzymatic methods.
Enzymatic hydrolysis offers a mild and stereospecific method for deacetylation. Aminoacylases (EC 3.5.1.14) are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids. bibliotekanauki.pl Hog kidney acylase I has been used to enantioselectifically hydrolyze N-acetyl-L-phenylglycine from a racemic mixture, allowing for the separation of the L-phenylglycine from the unreacted N-acetyl-D-phenylglycine. researchgate.net Similarly, aminoacylases from microorganisms like Micrococcus agilis have shown activity towards N-acetyl-L-phenylglycine. bibliotekanauki.pl Studies using ¹H NMR have demonstrated the utility of this technique for monitoring the real-time progress of enzymatic deacetylation reactions. rsc.org
Chemical hydrolysis, typically under acidic conditions, provides a non-enzymatic route to deacylation. For example, heating N-acetyl-phenylglycine derivatives in 2 N HCl can effectively remove the acetyl group to yield the corresponding phenylglycine. google.com This method is often used to recover the D-amino acid from the unreacted N-acetyl-D-enantiomer after enzymatic resolution. researchgate.net
Table 3: Hydrolysis and Deacylation Methods for this compound
| Method | Reagent/Enzyme | Key Findings | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis | Hog Kidney Acylase I | Enantiospecific hydrolysis of the L-enantiomer from a racemic N-acetyl mixture. | researchgate.net |
| Enzymatic Hydrolysis | Aminoacylase from Micrococcus agilis | Stereospecific hydrolysis of various N-acylated L-amino acids, including N-acetyl-L-phenylglycine. | bibliotekanauki.pl |
| Enzymatic Hydrolysis | E. coli N-acetyl ornithine deacetylase (ArgE) | Broad substrate scope for deacetylation of N-Ac-L-amino acids, monitored by ¹H NMR. | rsc.org |
| Acid Hydrolysis | 2 N HCl | Chemical method to hydrolyze the N-acetyl group, often used to recover the D-enantiomer post-resolution. | google.com |
| Acid Hydrolysis | 48% HBr | Used for the hydrolysis of unreacted N-acetyl-D-phenylglycine to obtain D-phenylglycine. | researchgate.net |
Stereochemical Considerations and Control in N Ac L Phg Oh Chemistry
Analysis of Stereochemical Stability of N-Ac-L-Phg-OH
The inherent structure of phenylglycine derivatives makes them susceptible to racemization, a process where an enantiomerically pure compound converts into a mixture of enantiomers. slideshare.net This tendency is a significant challenge in the synthesis of peptides containing phenylglycine, as it can compromise the biological activity and purity of the final product. luxembourg-bio.com
The loss of stereochemical integrity in this compound and other N-acyl amino acids primarily occurs through two proposed mechanisms: direct enolization by abstraction of the α-proton, and the formation of an oxazolone (B7731731) (azlactone) intermediate. slideshare.netnih.gov The latter is generally considered the more predominant pathway. nih.govbibliomed.org
The activation of the carboxyl group of this compound, a necessary step for peptide bond formation, can trigger an intramolecular cyclization. nih.gov The acetyl group's oxygen atom acts as an internal nucleophile, attacking the activated carboxyl group to form a 5(4H)-oxazolone, commonly known as an azlactone. nih.govwikipedia.org
This azlactone intermediate is particularly prone to racemization. The proton at the α-carbon (Cα) of the azlactone is significantly more acidic than in the parent amino acid. nih.gov This increased acidity is attributed to the resulting enolate being stabilized by the aromatic character of the oxazole (B20620) ring. nih.gov Abstraction of this proton by a base leads to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers, and thus, racemization. nih.govrsc.org Most racemization events are believed to happen through this azlactone pathway rather than by direct proton abstraction from the amino acid itself. bibliomed.org
The tendency for azlactone formation and subsequent racemization is influenced by the nature of the N-acyl group. N-acetyl and N-benzoyl amino acids are particularly susceptible to this process. nih.gov The stability of the resulting azlactone is also a key factor; for instance, aryl azlactones are more stable than alkyl azlactones due to greater resonance stabilization, which can increase the likelihood of racemization. slideshare.net
The choice of solvent and base during reactions involving this compound plays a pivotal role in maintaining its enantiomeric purity. bibliomed.orghighfine.com The presence of a base is often required for the activation of the carboxylic acid and for the subsequent coupling reaction. However, the base can also promote racemization by facilitating the abstraction of the α-proton from the azlactone intermediate. nih.govmdpi.com
Studies have shown that the strength and steric hindrance of the base are critical factors. highfine.com Strong bases, such as N,N-diisopropylethylamine (DIPEA), are highly effective at promoting the activation step but also significantly increase the rate of racemization, even when used in stoichiometric amounts. mdpi.com Research on the amidation of this compound using the coupling agent TBTU demonstrated that the presence of a strong base like DIPEA is a key factor in the inversion of chirality. mdpi.com In contrast, weaker bases with greater steric bulk, such as 2,4,6-collidine (TMP), have been shown to minimize racemization. luxembourg-bio.comhighfine.com One study found that using pyridine (B92270), a weak base, had a beneficial effect on retaining the chirality of N-acetyl-L-phenylalanine during coupling reactions. mdpi.com
The solvent can also influence the rate of racemization. bibliomed.org For example, heating N-acetyl-L-phenylalanine has been shown to cause partial racemization of the resulting amino acid ester. nih.gov
| Base | Base Strength (pKa of conjugate acid) | Observations on Racemization | Reference |
|---|---|---|---|
| DIPEA (N,N-diisopropylethylamine) | ~11 | Significant racemization observed; plays a pivotal role in the inversion of chirality. | mdpi.com |
| Pyridine | ~5.2 | Beneficial effect on chirality retention; reduced racemization. | mdpi.com |
| TMP (2,4,6-collidine) | ~7.4 | Minimizes racemization in peptide condensation reactions. | highfine.com |
| NMM (N-methylmorpholine) | 7.38 | Commonly used, but weaker bases with more steric hindrance are preferred to minimize racemization. | luxembourg-bio.com |
The inherent chemical structure of phenylglycine itself contributes to its high susceptibility to racemization compared to other amino acids like alanine. rsc.org The phenyl group at the α-carbon (the α-substituent) plays a crucial role. nih.gov This aryl side chain can stabilize the negative charge of the carbanion formed upon deprotonation of the α-carbon through resonance. nih.govmdpi.com This stabilization lowers the energy barrier for proton abstraction, thereby increasing the rate of racemization. nih.govrsc.org
Experimentally, phenylglycine has been found to have a nine-fold higher rate of racemization compared to alanine. rsc.org Any amino acid with an electron-withdrawing group on its side chain is prone to epimerization for this reason. nih.gov Conversely, substituents on the phenyl ring that have a positive mesomeric effect, like a hydroxyl group at the para-position (as in p-hydroxyphenylglycine), can decrease the acidity of the α-proton and thus slow down the rate of racemization. rsc.org The ease of deprotonation at the Cα is directly linked to the loss of enantiomeric excess, as the resulting planar carbanion can be reprotonated from either side. csic.es
Mechanisms of Racemization During this compound Synthesis and Transformations
Methodologies for Stereochemical Retention and Control
Given the propensity of this compound to racemize, significant research has focused on developing synthetic methodologies that preserve its stereochemical integrity. These strategies often involve careful selection of reaction conditions and reagents to either suppress the racemization pathways or to favor the formation of one diastereomer over another.
Diastereoselective synthesis aims to control the formation of stereoisomers. In the context of this compound, this often involves its reaction with another chiral molecule, where the existing stereocenter in this compound influences the creation of a new stereocenter, leading to a preferential formation of one diastereomer.
One approach is the use of chiral auxiliaries or reagents that can direct the stereochemical outcome of a reaction. For instance, in the synthesis of γ-amino alcohols, complementary catalytic diastereoselective methods have been developed. rsc.org One method uses Ir-catalyzed asymmetric transfer hydrogenation to produce anti-products, while another employs Rh-catalyzed asymmetric hydrogenation to yield syn-products. rsc.org Such strategies, when applied to reactions involving this compound, could provide pathways to specific diastereomeric products.
In peptide synthesis, the choice of coupling reagent is critical. The use of certain coupling reagents, such as COMU combined with a sterically hindered base like TMP, has been shown to reduce racemization to negligible levels during the critical coupling step of Fmoc-protected phenylglycine. luxembourg-bio.com Another study demonstrated that while coupling N-Fmoc-L-phenylalanine with a glucosamine (B1671600) derivative using a TBTU/DIPEA system led to racemization, using a T3P/DIPEA system gave an optically pure product. mdpi.com This highlights how the activator can profoundly influence stereochemical retention.
Chiral Auxiliary Approaches and Enantiopurification Techniques
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to guide the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided results, the principles of their application in the synthesis of chiral amino acids and related compounds are well-established.
Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.orgrenyi.hu For instance, Evans' oxazolidinone auxiliaries, derived from amino acids, are widely used for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids with high diastereoselectivity. renyi.hudu.ac.in The general approach involves acylating the chiral auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary to yield the desired chiral carboxylic acid. wikipedia.org
A hypothetical application to this compound synthesis could involve the use of a chiral glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Subsequent N-acetylation and cleavage would yield the target molecule. The choice of auxiliary and reaction conditions would be crucial for controlling the stereochemistry at the α-carbon.
Enantiopurification Techniques
When a synthesis does not produce an enantiomerically pure compound, enantiopurification methods are employed to separate the desired enantiomer from the racemate or an enantioenriched mixture.
Crystallization-Induced Asymmetric Transformation (CIAT): This technique is a powerful method for obtaining enantiomerically pure compounds. ut.ac.ir It involves the in-situ racemization of the unwanted enantiomer in solution while the desired enantiomer selectively crystallizes due to its lower solubility. ut.ac.ir This process can theoretically convert a racemic mixture entirely into a single enantiomer. For amino acid derivatives, resolution through the formation of diastereomeric salts is a common and scalable approach. ut.ac.irresearchgate.net
Self-Disproportionation of Enantiomers (SDE): This phenomenon can occur during achiral chromatography or distillation, where an enantioenriched sample separates into fractions with higher and lower enantiomeric excess than the original mixture. rsc.orgrsc.org This can be exploited as a preparative method for enantiopurification. rsc.org For example, subjecting an enantioenriched sample to medium-pressure liquid chromatography (MPLC) on an achiral stationary phase like silica (B1680970) gel has been shown to yield fractions of enantiopure material. rsc.org This technique's applicability depends on the compound's tendency to form strong intermolecular interactions. rsc.orgrsc.org
Analytical Techniques for Stereochemical Purity Assessment
Accurate determination of the enantiomeric purity of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for separating enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. phenomenex.commdpi.comnih.gov
Direct Separation with Chiral Stationary Phases (CSPs): CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. mdpi.com Polysaccharide-based CSPs are among the most common and effective for a wide range of compounds. mdpi.com For N-acetylated amino acids, columns like Chiralpak QN-AX have shown good separation for several derivatives. mdpi.com
Indirect Separation via Chiral Derivatization: In this method, the enantiomers of this compound would be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. nih.gov A common approach for amino acids involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govresearchgate.netresearchgate.net The resulting diastereomeric isoindoles can then be separated and quantified. researchgate.netresearchgate.net
Table 1: Chiral HPLC Derivatization Agents for Amino Acid Enantioseparation
| Derivatizing Agent | Chiral Thiol Co-reagent | Detection Method | Application |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | N-acetyl-L-cysteine (NAC) | Fluorescence, UV | Enantiomeric purity of amino acids |
| o-Phthalaldehyde (OPA) | N-isobutyryl-L-cysteine (NIBC) | Fluorescence, UV | Enantiomeric purity of amino acids |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | - | Fluorescence | Separation of D/L-amino acids |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is another powerful tool for determining enantiomeric excess. This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to different chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their differentiation and quantification by NMR. nih.govresearchgate.net For N-acetylated amino acids, C2-symmetrical bis-thiourea derivatives have been shown to be effective CSAs in the presence of an achiral additive like DABCO. nih.govresearchgate.net For N-Ac-phenylglycine, a bis-thiourea CSA induced significant chemical shift nonequivalences for the NH and CH protons. nih.gov
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, CDAs react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra. researchgate.net This allows for the determination of the enantiomeric ratio by integrating the signals of the diastereomers.
Table 2: Chiral NMR Spectroscopy Data for N-Ac-Phenylglycine Enantiodiscrimination
| Chiral Solvating Agent | Analyte Proton | Chemical Shift Nonequivalence (Δδ) in ppm | Reference |
|---|---|---|---|
| Bis-thiourea (BTDA) | NH | 0.040 | nih.gov |
| Bis-thiourea (BTDA) | CH | 0.016 | nih.gov |
| Bis-thiourea (TFTDA) | NH | 0.130 | nih.gov |
| Bis-thiourea (TFTDA) | CH | 0.106 | nih.gov |
| Bis-thiourea (TFTDA) | Acetyl | Similar to BTDA | nih.gov |
The data illustrates the difference in chemical shift (nonequivalence) observed for the protons of the two enantiomers of N-Ac-phenylglycine in the presence of different chiral solvating agents. nih.gov
Derivatives and Analogs of N Ac L Phg Oh: Synthesis and Characterization
Design Principles for N-Ac-L-Phg-OH Analogs with Modified Acyl or Phenylglycine Moieties
The design of this compound analogs is guided by the goal of fine-tuning the molecule's physicochemical and biological properties. This is primarily achieved by modifying either the N-acyl group or the phenylglycine core.
Modification of the Acyl Group: The acyl group, a moiety derived from a carboxylic acid, plays a significant role in the molecule's interactions. wikipedia.org Altering this group can influence factors such as lipophilicity, steric bulk, and hydrogen bonding capacity. For instance, replacing the acetyl group with longer or more complex acyl chains can modulate the compound's ability to cross biological membranes. The introduction of different acyl groups, such as propionyl or butyryl, has been explored to create derivatives with varied characteristics. bibliotekanauki.pl
Modification of the Phenylglycine Moiety: The phenylglycine portion of the molecule offers several avenues for modification. The aromatic ring is a key target for introducing substituents to alter electronic properties and steric profile. nih.gov For example, the addition of electron-withdrawing groups like halogens (fluorine, chlorine) to the phenyl ring has been investigated in the design of phosphonic acid analogs of phenylglycine. nih.gov These modifications can significantly impact how the analog interacts with biological targets. nih.gov Furthermore, the alpha-carbon of the phenylglycine can be a point of substitution to create quaternary amino acids, which can influence the conformational preferences of peptides they are incorporated into. rsc.org
The underlying principle in designing these analogs is to systematically explore the chemical space around the this compound core to develop compounds with desired functionalities. This often involves creating a library of analogs with systematic variations to establish structure-activity relationships.
Synthesis of Substituted N-Acylphenylglycines
The synthesis of substituted N-acylphenylglycines typically involves the acylation of a phenylglycine derivative. A common method is the reaction of phenylglycine or its ester with an appropriate acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in an alkaline medium. bibliotekanauki.pl For example, N-acetyl-D-phenylglycine has been synthesized using this approach. bibliotekanauki.pl
Alternative synthetic routes have also been developed. One such method involves a one-step synthesis of N-acyl-α-phenylglycine through the amide carbonylation of benzaldehyde, acetamide, and carbon monoxide using a palladium catalyst. google.com The Ugi multicomponent reaction provides another versatile strategy for creating N-acylphenylglycine amides with various substitutions. researchgate.net This reaction allows for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate diverse derivatives. researchgate.net
The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials. The table below summarizes some examples of synthesized substituted N-acylphenylglycines and the methods used.
| Derivative Name | Synthetic Method | Reference |
| N-Acetyl-D-phenylglycine | Acylation with acetic anhydride in alkaline medium | bibliotekanauki.pl |
| N-Chloroacetyl-DL-phenylglycine | Acylation with chloroacetyl chloride in alkaline medium | bibliotekanauki.pl |
| N-Butyryl-DL-phenylglycine | Acylation with butyric anhydride in alkaline medium | bibliotekanauki.pl |
| N-Acyl 4-hydroxy phenylglycine amides | Ugi multicomponent reaction | researchgate.net |
| N-Acyl-α-arylglycines | Acid-induced electrophilic α-amidoalkylation reactions | researchgate.net |
| N-(p-Phenethyl)-N-triflylphenylglycine | Mitsunobu reaction | clockss.org |
Conjugation Chemistry of this compound
This compound and its analogs can be chemically linked to other molecules to create conjugates with novel properties and applications. This conjugation chemistry expands the utility of the core phenylglycine structure.
Peptide Conjugates Containing this compound
The incorporation of this compound and its analogs into peptide chains is a significant area of research. These non-natural amino acids can be introduced into peptides to create peptidomimetics with enhanced stability and altered conformational properties. rsc.orgabyntek.com The phenylglycine residue can influence the secondary structure of the peptide, and its derivatives can introduce specific functionalities. rsc.org
The synthesis of these peptide conjugates is often achieved through solid-phase peptide synthesis (SPPS). rsc.orgoup.com However, the incorporation of phenylglycine and its derivatives can be challenging due to the potential for racemization at the alpha-carbon during the coupling steps. rsc.orgmdpi.com To overcome this, methods have been developed to use quaternary α-arylated amino acids, which are configurationally stable. rsc.org
The table below provides examples of peptide conjugates containing phenylglycine derivatives.
| Peptide Conjugate Description | Purpose of Incorporation | Reference |
| Peptides with D-phenylglycine and L-phenylglycine | To study the effect on α-helical structure | rsc.org |
| Phosphinic dipeptide analogues with phenylglycine residues | To create transition-state analogue inhibitors of metalloproteases | mdpi.com |
| Peptides with N-mercaptoalkylglycine residues | To mimic cysteine-like structures | mdpi.com |
Non-Peptidic Conjugates for Biochemical Research
Beyond peptides, this compound can be conjugated to other molecules to create probes for biochemical research. nih.gov These probes are designed to interact with specific biological targets and often contain a reporter group, such as a fluorophore or a biotin (B1667282) tag, for detection and analysis. acs.org
The design of these non-peptidic conjugates involves linking the this compound moiety to a functional unit via a suitable linker. acs.org For example, N-acyl amino acids can be conjugated to molecules that act as probes for G protein-coupled receptors, ion channels, and transporters. nih.gov The synthesis of such conjugates often involves standard coupling chemistries, such as amide bond formation. nih.gov
An example of a non-peptidic conjugate is the attachment of a fluorescent group to an this compound analog to create a fluorescent probe for imaging biological processes. acs.orgrsc.org Another application is the conjugation to biotin for use in affinity-based protein profiling experiments. nih.gov
Isomeric and Stereoisomeric Analogs of this compound
Isomers and stereoisomers of this compound represent an important class of analogs with distinct three-dimensional arrangements of atoms. The stereochemistry at the alpha-carbon of the phenylglycine moiety is particularly crucial as it can significantly impact biological activity.
This compound has a chiral center at the alpha-carbon, meaning it can exist as two enantiomers: N-acetyl-L-phenylglycine and N-acetyl-D-phenylglycine. The "L" and "D" designations refer to the specific spatial arrangement of the substituents around this chiral carbon. nih.gov While this compound contains the naturally occurring L-enantiomer of phenylglycine, the D-enantiomer is also of significant interest, particularly in the synthesis of certain pharmaceuticals. bibliotekanauki.pl
The synthesis of specific stereoisomers can be achieved through various methods. Enzymatic resolution is one approach, where enzymes are used to selectively hydrolyze one enantiomer from a racemic mixture of acylated phenylglycine. bibliotekanauki.pl For instance, aminoacylases can stereospecifically hydrolyze N-acyl-L-amino acids, leaving the D-enantiomer intact. bibliotekanauki.pl Another method is the use of chiral resolving agents, such as optically active N-acylphenylglycines, to separate racemic mixtures of other compounds by forming diastereomeric salts. google.com
The synthesis of N-acetyl-D-phenylglycine has been achieved through chemical methods as well. bibliotekanauki.plnih.gov For example, metabolic engineering in E. coli has been used to produce N-acetyl-D-phenylglycine from simple carbon sources. nih.gov
The table below highlights the key stereoisomers of N-acetylphenylglycine.
| Isomer Name | Description | Key Feature |
| N-Acetyl-L-phenylglycine (this compound) | The (S)-enantiomer of N-acetylphenylglycine. | The naturally occurring stereoisomer of phenylglycine. nih.gov |
| N-Acetyl-D-phenylglycine | The (R)-enantiomer of N-acetylphenylglycine. | A non-natural stereoisomer used in various synthetic applications. bibliotekanauki.plgoogle.com |
| N-Acetyl-DL-phenylglycine | A racemic mixture containing equal amounts of the L- and D-enantiomers. | Often the starting material for the separation of individual enantiomers. bibliotekanauki.plscielo.br |
Enzymatic and Biocatalytic Studies Involving N Ac L Phg Oh
Characterization of Enzymes Interacting with N-Acylated Amino Acids
Acylase Activity Towards N-Ac-L-Phg-OH and Related Substrates
Aminoacylases (N-acyl-amino acid amidohydrolases, EC 3.5.1.14) are enzymes that stereospecifically catalyze the hydrolysis of N-acyl-L-amino acids to yield an L-amino acid and a carboxylic acid. bibliotekanauki.pl The activity of these enzymes towards this compound has been a subject of study, particularly in the context of producing optically pure amino acids. bibliotekanauki.plresearchgate.net
An intracellular aminoacylase (B1246476) from Micrococcus agilis CCM 2131 has been shown to hydrolyze this compound. bibliotekanauki.pl The substrate specificity of this enzyme was tested against a variety of N-acetylated amino acids. The enzyme demonstrated activity towards several L-enantiomers, including N-acetyl-L-phenylglycine. bibliotekanauki.pl However, it showed no activity towards N-acetyl-D-phenylglycine, highlighting its L-stereospecificity. bibliotekanauki.pl
The activity of the M. agilis aminoacylase towards this compound was found to be highest at a pH of 7.5 and a temperature of 52°C. bibliotekanauki.pl The enzyme's activity was strongly inhibited by 1,10-phenanthroline, N-bromosuccinimide, and mercaptoethanol, suggesting the involvement of a metal ion and critical sulfhydryl groups in its catalytic mechanism. bibliotekanauki.pl Glycylglycine (B550881) acted as a competitive inhibitor of the hydrolysis of N-acetyl-DL-phenylglycine. bibliotekanauki.pl
Hog kidney acylase I is another well-studied aminoacylase used for the enzymatic resolution of DL-phenylglycine. researchgate.net This enzyme specifically hydrolyzes the L-enantiomer, N-acetyl-L-phenylglycine, with 100% conversion, leaving the D-enantiomer unreacted. researchgate.net This high degree of enantioselectivity is a hallmark of acylase I from porcine kidney and the fungus Aspergillus oryzae. researchgate.net
While highly effective for many natural amino acids, acylated derivatives of phenylglycine are reported to be poorly hydrolyzed by both pig kidney and fungal aminoacylases. bibliotekanauki.pl This suggests that the bulky phenyl group adjacent to the chiral center may pose a steric hindrance for these particular enzymes. In contrast, the aminoacylase from M. agilis appears to be more tolerant of this substrate structure. bibliotekanauki.pl
The enzymatic synthesis of N-acyl-L-amino acids through the reverse hydrolysis reaction has also been explored. Acylase I from pig kidney was found to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system. researchgate.net
**Table 1: Substrate Specificity of Aminoacylase from *Micrococcus agilis***
| Substrate | Relative Activity (%) |
|---|---|
| N-Acetyl-L-phenylglycine | 100 |
| N-Acetyl-L-methionine | 85 |
| N-Acetyl-L-phenylalanine | 70 |
| N-Acetyl-L-leucine | 65 |
| N-Acetyl-L-valine | 50 |
| N-Acetyl-D-phenylglycine | 0 |
Adapted from data on the hydrolysis of various N-acetylated amino acids by the purified enzyme. bibliotekanauki.pl
Studies on Peptidase M20 Domain 1 (PM20D1) and N-Acylphenylalanine Synthesis
Peptidase M20 domain-containing protein 1 (PM20D1) is a secreted enzyme that has garnered significant attention for its role in regulating N-acyl amino acids. uniprot.orgwikipedia.org Unlike the primarily hydrolytic function of many acylases, PM20D1 is a bidirectional enzyme, capable of both synthesizing and hydrolyzing N-fatty acyl amino acids. uniprot.orggenecards.org This dual functionality allows it to modulate the levels of these bioactive lipids in tissues and circulation. uniprot.org
Recent research suggests that PM20D1 may catalyze the direct condensation of fatty acids and L-phenylalanine to form long-chain N-acylphenylalanines under physiologically relevant conditions. nih.govresearchgate.net This synthetic activity is stimulated by the binding of PM20D1 to serum lipoprotein particles. nih.gov The resulting N-acyl amino acids can then bind to serum albumin, which protects them from degradation and provides a thermodynamic driving force for their synthesis. nih.gov
The reverse hydrolase reaction catalyzed by enzymes like fatty acid amide hydrolase (FAAH) is generally favored by a factor of 100 to 1000 over synthesis in vitro. nih.govresearchgate.net However, the unique properties of PM20D1 suggest it may be a key player in the in vivo synthesis of N-acylphenylalanines. nih.govresearchgate.net
Mechanistic Enzymology of this compound Transformations
Kinetic Analysis of Enzyme-Catalyzed Reactions
Kinetic analysis is crucial for understanding the efficiency and mechanism of enzyme-catalyzed reactions. For enzymes acting on this compound, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of substrate binding and turnover. frontiersin.org
For the aminoacylase from Micrococcus agilis, kinetic studies were performed to characterize its activity. bibliotekanauki.pl The enzyme assay typically measures the amount of liberated L-phenylglycine over time. bibliotekanauki.pl Such analyses allow for the determination of optimal reaction conditions and the effects of inhibitors. bibliotekanauki.pl The competitive inhibition by glycylglycine suggests that this dipeptide binds to the active site of the enzyme, likely competing with this compound for the same binding determinants. bibliotekanauki.pl
The pH profile of an enzyme's activity can reveal the ionization states of critical amino acid residues in the active site. acs.org The activity of the M. agilis aminoacylase with N-acetyl-DL-phenylglycine as a substrate is maximal at pH 7.5. bibliotekanauki.pl This suggests that the ionization states of active site residues are optimal for catalysis at this pH.
Isothermal titration calorimetry (ITC) is a powerful technique for measuring the heat changes associated with enzymatic reactions, allowing for the direct determination of kinetic parameters in a single experiment. frontiersin.org This method has been applied to study various enzyme systems and could be a valuable tool for detailed kinetic analysis of enzymes that process this compound. frontiersin.org
Table 2: Kinetic Parameters for Enzyme-Catalyzed Reactions
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| L-5-Substituted hydantoin (B18101) hydrolase | L-5-Isopropylhydantoin | 1.0 | N/A | tandfonline.com |
| N-Carbamoyl-L-amino acid hydrolase | N-Carbamoyl-L-valine | 2.0 | N/A | tandfonline.com |
This table presents examples of kinetic parameters determined for related enzymatic reactions, illustrating the type of data obtained from such studies.
Stereospecificity of Enzyme Reactions Involving this compound
A hallmark of enzyme catalysis is its high degree of stereospecificity, the ability to distinguish between stereoisomers of a substrate. mdpi.com This is particularly evident in the reactions involving this compound.
Aminoacylases, such as the one from M. agilis and hog kidney acylase I, exhibit strict L-stereospecificity. bibliotekanauki.plresearchgate.net They hydrolyze this compound but are completely inactive towards its enantiomer, N-Ac-D-Phg-OH. bibliotekanauki.pl This absolute stereoselectivity is the basis for the industrial-scale enzymatic resolution of racemic mixtures of amino acids. researchgate.net
The stereospecificity of an enzyme is determined by the precise three-dimensional arrangement of amino acid residues in its active site, which creates a chiral environment. researchgate.net For a substrate to bind productively, it must have a complementary stereochemistry that allows for optimal interactions with the active site residues.
Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the molecular basis of stereospecificity in enzymes like papain. acs.org Such studies can reveal the energetic differences in the binding and transition states for the two enantiomers, explaining the observed preference for one over the other. acs.org While papain shows high stereospecificity for L-amino acids, the initial acylation step can sometimes occur with the D-stereoisomer, although the subsequent steps are impaired. acs.org
This compound as a Probe for Enzyme Mechanism Elucidation
Substrates and their analogs are invaluable tools for probing the mechanisms of enzyme action. This compound and related compounds can be used to investigate active site architecture, identify catalytic residues, and understand the reaction pathway. acs.org
The use of inhibitors in conjunction with a substrate like this compound can provide significant mechanistic information. bibliotekanauki.pl For instance, the strong inhibition of the M. agilis aminoacylase by 1,10-phenanthroline, a metal-chelating agent, points to the enzyme being a metalloenzyme. bibliotekanauki.pl
Furthermore, N-acylated amino acids can act as product inhibitors in reactions catalyzed by proteases. For example, N-acetyl-L-phenylalanine is a non-competitive inhibitor of pepsin-catalyzed hydrolysis, a finding that supports an ordered release of products from the enzyme's active site. nih.gov Studying the inhibition patterns of this compound or its hydrolysis products on relevant enzymes could similarly illuminate their kinetic mechanisms.
The introduction of noncanonical amino acids or spectroscopic probes into substrates or enzymes is a modern approach to mechanistic studies. acs.orgacs.org While not yet reported for this compound specifically, this compound could serve as a scaffold for the synthesis of more complex probes. For example, attaching a fluorescent group to the phenyl ring could allow for real-time monitoring of enzyme activity and substrate binding. nih.gov
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-Acetyl-L-phenylglycine |
| N-Ac-D-Phg-OH | N-Acetyl-D-phenylglycine |
| N-acetyl-DL-phenylglycine | N-Acetyl-(rac)-phenylglycine |
| L-phenylglycine | (S)-2-Amino-2-phenylacetic acid |
| Glycylglycine | 2-(2-Aminoacetamido)acetic acid |
| 1,10-phenanthroline | 1,10-Phenanthroline |
| N-bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione |
| Mercaptoethanol | 2-Sulfanylethan-1-ol |
| N-acetyl-L-methionine | (S)-2-Acetamido-4-(methylthio)butanoic acid |
| N-acetyl-L-phenylalanine | (S)-2-Acetamido-3-phenylpropanoic acid |
| N-acetyl-L-leucine | (S)-2-Acetamido-4-methylpentanoic acid |
| N-acetyl-L-valine | (S)-2-Acetamido-3-methylbutanoic acid |
| N-lauroyl-L-amino acids | N-Dodecanoyl-L-amino acids |
| L-5-Isopropylhydantoin | (S)-5-(Propan-2-yl)imidazolidine-2,4-dione |
| N-Carbamoyl-L-valine | (S)-2-(Carbamoylamino)-3-methylbutanoic acid |
Role of N Ac L Phg Oh in Biochemical Pathways and Molecular Interactions
Metabolic Transformations of N-Acylated Aromatic Amino Acids in Biological Systems
The metabolism of N-acylated amino acids involves a dynamic balance between their synthesis and degradation, which is crucial for regulating their cellular concentrations and biological activities. frontiersin.org These compounds are recognized as intermediates in both primary and alternative metabolic pathways. mdpi.com
The formation of N-acylated amino acids is a key metabolic process observed across various biological systems. In eukaryotes, N-terminal acetylation is a common protein modification, and the degradation of these acetylated proteins can release N-acetylated amino acids. hmdb.ca However, the direct synthesis from free amino acids and acyl donors is a primary route for the production of many NAAAs. hmdb.camdpi.com
Several enzymatic pathways for the biosynthesis of NAAAs have been identified:
Direct Condensation: One major route involves the direct condensation of a fatty acid with an amino acid. The mammalian enzyme Peptidase M20 Domain Containing 1 (PM20D1) can catalyze the condensation of fatty acids and amino acids to form N-acyl amino acids. wikipedia.org This enzyme is particularly noted for its ability to synthesize long-chain N-acylphenylalanines in serum. frontiersin.org
Acyl-CoA Dependent Acylation: N-acetyltransferases can utilize acetyl-CoA as a donor to acetylate the amino group of amino acids. mdpi.comresearchgate.net For instance, N-Acetyl-L-phenylalanine can be synthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase. hmdb.cafoodb.ca This mechanism is a plausible pathway for the formation of N-Ac-L-Phg-OH from L-phenylglycine and acetyl-CoA.
Activation via Acyl Phosphates or Adenylates: In some biological systems, the carboxyl group of the acyl donor is activated by forming an acyl phosphate (B84403) or an acyl adenylate. frontiersin.orgresearchgate.net ATP-grasp enzymes, for example, catalyze the ATP-dependent formation of an acyl phosphate, which can then react with an amino acid to form an amide bond. frontiersin.orgresearchgate.net While an ATP-grasp enzyme for NA-ArAA synthesis has not yet been identified, it remains a potential biosynthetic route. frontiersin.org
The table below summarizes the key enzymes and mechanisms involved in the biosynthesis of N-acylated metabolites.
| Biosynthetic Mechanism | Key Enzyme Family/Class | Acyl Donor Example | Amino Acid Acceptor | Resulting Product Class |
| Direct Condensation | Peptidase M20 Domain Containing 1 (PM20D1) | Fatty Acid | L-Phenylalanine | N-acylphenylalanine |
| Acyl-CoA Dependent Acylation | N-Acetyltransferases (NATs) | Acetyl-CoA | L-Phenylalanine | N-Acetyl-L-phenylalanine |
| Acyl Phosphate Intermediate | ATP-Grasp Enzymes | ATP + Carboxylic Acid | Amino Acid | N-acyl amino acid |
The breakdown of N-acylated amino acids is primarily accomplished through hydrolysis, which cleaves the amide bond to release the constituent carboxylic acid and amino acid. frontiersin.org This process is critical for metabolic regulation and the turnover of these molecules.
Key enzymes responsible for the degradation of NAAAs include:
Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major player in the in vivo degradation of various N-acyl amides, including N-acylethanolamines and N-acyl taurines. wikipedia.orgnih.gov It catalyzes the hydrolysis of the amide bond.
Peptidase M20 Domain Containing 1 (PM20D1): Exhibiting bidirectional activity, PM20D1 can both synthesize and hydrolyze N-acyl amino acids, contributing to their turnover in blood and tissues. wikipedia.org
Aminoacylases/Amidohydrolases: These enzymes specifically act on N-acyl-L-amino acids. For example, an N-acyl-L-amino acid amidohydrolase from Alcaligenes faecalis (AfOTH) has been shown to possess aminoacylase (B1246476) and carboxypeptidase activities. csic.es This enzyme displays a preference for substrates with C-terminal phenylalanine and tyrosine residues. csic.es Given the structural similarity, it serves as a plausible model for an enzyme that could degrade this compound. The degradation of ochratoxin A (which contains a phenylalanine linked via an amide bond) by this enzyme further supports this possibility. csic.es
The degradation of this compound would yield acetate (B1210297) and L-phenylglycine. These products can then be channeled into other metabolic pathways. For instance, acetate can be converted to acetyl-CoA, a central metabolite in energy production and biosynthesis. mdpi.com L-phenylglycine, as a non-proteinogenic amino acid, would undergo further degradation through specific pathways. researchgate.net
Molecular Interactions with Biological Macromolecules
The chemical structure of this compound, featuring an amide bond, a carboxylic acid group, and an aromatic ring, allows for a variety of molecular interactions with biological macromolecules. These interactions underpin its potential biological roles and applications in chemical biology.
The functional groups of this compound can participate in several types of interactions with nucleophilic species, such as the thiol group of cysteine residues in proteins.
Hydrogen Bonding: The amide group of this compound contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The carboxylic acid group is also a potent hydrogen bond donor and acceptor. These groups can form hydrogen bonds with the thiol group of cysteine or the hydroxyl group of serine and threonine. Studies on dipeptides containing N-acetyl-phenylalanine have analyzed S···H-N backbone hydrogen bonds. rsc.org Furthermore, research has characterized the interactions between the side chains of phenylalanine and cysteine, suggesting the potential for stabilizing interactions. researchgate.net
n→π Interactions:* The amide carbonyl oxygen in the N-acetyl group can act as an electron donor in an n→π* interaction with a nearby carbonyl group (e.g., in a peptide backbone). acs.org This type of non-covalent interaction is recognized for its role in stabilizing the conformations of peptides and proteins. acs.org
Nucleophilic Attack on the Carboxyl Group: The carboxylic acid moiety of this compound can be activated to react with nucleophiles. In synthetic chemistry, the esterification of N-acetyl-L-phenylalanine using Mukaiyama's reagent involves the nucleophilic attack of the carboxylate on the reagent, followed by reaction with an alcohol. nih.govnih.gov In a biological context, this reactivity is harnessed in enzymatic reactions where the carboxyl group is activated (e.g., as an acyl-CoA or acyl-adenylate) before reacting with a nucleophile like an amine or thiol.
The table below details potential interactions between this compound and biological nucleophiles.
| This compound Functional Group | Interacting Nucleophile (Example) | Type of Interaction | Potential Significance |
| Amide N-H | Thiol (Cysteine), Hydroxyl (Serine) | Hydrogen Bond Donor | Protein binding, conformational stabilization |
| Amide C=O | Thiol (Cysteine), Amine (Lysine) | Hydrogen Bond Acceptor | Protein binding, enzyme-substrate recognition |
| Carboxylic Acid (-COOH) | Thiol (Cysteine), Hydroxyl (Serine) | Hydrogen Bond Donor/Acceptor | Enzyme active site binding |
| Aromatic Ring | Thiol (Cysteine) | Aromatic-thiol hydrogen bonding | Specificity in protein interactions researchgate.net |
While N-acetylcysteine (NAC) directly influences redox homeostasis through its thiol group, which replenishes glutathione (B108866) (GSH) stores, any role of this compound in redox balance would be indirect and mechanistically distinct. researchgate.netnih.govmdpi.com Cellular redox homeostasis is intrinsically linked to central carbon and amino acid metabolism. nih.govmdpi.com
A potential, though speculative, role for this compound in modulating redox balance could arise from its metabolic breakdown products:
Generation of Acetate: Hydrolysis of this compound releases acetate. mdpi.com Acetate can be converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The flux through the TCA cycle is a major source of the reducing equivalents NADH and FADH2, which are essential for maintaining the cellular redox state, including the regeneration of reduced glutathione via NADPH. nih.gov
Metabolism of L-Phenylglycine: The degradation of the released L-phenylglycine could intersect with pathways that consume or produce redox cofactors. The metabolism of amino acids is a key regulator of the balance between oxidized and reduced glutathione (GSSG/GSH), a critical indicator of cellular redox status. mdpi.com
Prodrug Design Based on this compound Scaffold (excluding clinical applications)
The use of amino acids and their derivatives is a well-established strategy in prodrug design to improve the pharmacokinetic or physicochemical properties of a parent drug. nih.govresearchgate.net The this compound structure represents a scaffold that can be incorporated into larger molecules to create prodrugs. The N-acetylated amino acid moiety can offer advantages such as modified solubility, membrane permeability, and susceptibility to enzymatic cleavage to release the active drug. mdpi.com
Research in this area has utilized similar N-acylated aromatic amino acid scaffolds:
Improving Drug Properties: N-acetyl-L-phenylalanine has been conjugated to other molecules to enhance their therapeutic potential. For example, a series of halogenated salicylanilides were conjugated with N-acetyl-L-phenylalanine to create novel compounds assessed for their antibacterial activity against Mycobacterium tuberculosis. nih.gov This approach uses the amino acid scaffold to generate new chemical entities with potentially improved properties.
Creating Novel Bioactive Molecules: The amidation of N-acetyl-L-phenylalanine with glucosamine (B1671600) derivatives has been studied to synthesize 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). mdpi.com Such conjugates are investigated for their potential as therapeutic agents, demonstrating the utility of the N-acetyl amino acid as a building block in medicinal chemistry. mdpi.com
The design of prodrugs is often a process of trial-and-error, but platforms are being developed to rationally tune linkers and scaffolds for preferential activation in target tissues. chemrxiv.org The this compound scaffold, with its defined chemical handles (carboxyl and amide groups), is suitable for incorporation into such rational design strategies, where it can be linked to an active pharmaceutical ingredient to modulate its in vivo behavior.
Rational Design of this compound Derived Prodrugs for Research Applications
The development of prodrugs is a key strategy in medicinal chemistry to enhance the therapeutic properties of pharmacologically active agents. researchgate.net This approach involves chemically modifying a drug to form a bioreversible derivative that can overcome physicochemical and pharmacokinetic barriers. cardiff.ac.ukresearchgate.net this compound and similar N-acetylated amino acids serve as valuable synthons in the rational design of prodrugs for research applications. The core principle is to temporarily mask a functional group of a parent drug, which is then regenerated in vivo through enzymatic or chemical cleavage. researchgate.netjetir.org
A key consideration in the design of this compound-derived prodrugs is the stability of the linkage between the promoiety and the parent drug. The prodrug must be stable enough to reach its target site but labile enough to release the active drug in a controlled manner. cardiff.ac.uk The rate of cleavage can be fine-tuned by modifying the structure of the pro-moiety. mdpi.com
Table 1: Research Findings on this compound in Prodrug Design
| Research Area | Key Findings | References |
|---|---|---|
| Synthesis Challenges | Amidation of N-acetyl-l-phenylalanine can lead to racemization, forming diastereoisomers. The choice of base is critical to minimize this effect. | mdpi.com |
| Improving Drug Properties | Amino acid prodrug strategies can significantly increase the aqueous solubility and bioavailability of parent drugs. | nih.gov |
| Targeted Delivery | Prodrugs can be designed to target specific transporters like PEPT1, which is highly expressed in the intestine, to enhance absorption. | mdpi.com |
| Controlled Release | The rate of conversion from prodrug to active drug can be modulated by the structure and stereochemistry of the amino acid promoiety. | mdpi.commdpi.com |
Mechanisms of Bioactivation of this compound Prodrugs in Model Systems
The bioactivation of prodrugs is the process by which these chemically modified, often inactive, compounds are converted into their pharmacologically active forms within the body. nih.gov This transformation is typically mediated by enzymes. cardiff.ac.uk For prodrugs derived from this compound, the primary mechanism of bioactivation involves the enzymatic hydrolysis of the amide or ester bond that links the this compound moiety to the parent drug.
Esterases are a major class of enzymes responsible for the hydrolysis of ester-based prodrugs. nih.gov Studies using cell homogenates, such as those from Caco-2 cells, have demonstrated the predominance of enzymatic bioconversion of amino acid ester prodrugs compared to simple chemical hydrolysis in buffer solutions. mdpi.com The rate of this enzymatic hydrolysis can be significantly faster than spontaneous chemical breakdown at physiological pH. jetir.org
Another key mechanism involves peptidases. For instance, prodrugs designed to mimic dipeptides can be substrates for peptidases located on the brush border of intestinal enterocytes, leading to the release of the active drug during absorption. nih.gov
In some research applications, prodrugs are designed for activation under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov Reductive activation can be achieved by incorporating functionalities that are cleaved by reducing agents or enzymes that are overexpressed in hypoxic cells. nih.gov
The site of bioactivation is a crucial aspect of prodrug design. For orally administered drugs, it is often desirable for the prodrug to remain intact in the acidic environment of the stomach and undergo activation primarily in the intestine, where drug absorption occurs. mdpi.com Release studies in simulated gastric and intestinal fluids are therefore essential to predict the in vivo behavior of a prodrug. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Acetyl-L-phenylglycine | This compound |
| N-Acetyl-L-phenylalanine | N-Ac-L-Phe-OH |
| Acetyl-CoA | |
| L-phenylalanine | |
| β-cyclodextrin | |
| 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose | NAPA |
Advanced Structural Characterization and Conformational Analysis of N Ac L Phg Oh
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structure, providing empirical data on connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of N-Ac-L-Phg-OH in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are used to identify all unique proton and carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, allowing for the assignment of signals to the phenyl ring, the acetyl group, and the amino acid backbone.
Conformational Insights: The conformation of the molecule, particularly the orientation of the phenyl side chain relative to the backbone, can be investigated using advanced NMR techniques. The analysis of coupling constants (J-values) between protons provides information about dihedral angles. Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, which is crucial for determining the preferred three-dimensional structure in solution. copernicus.org The application of NMR in conjunction with theoretical calculations has proven successful in determining the populations and geometries of preferred conformers for similar N-acetylated amino acids. acs.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |
| Amide (-NH-) | 7.5 - 8.5 | N/A |
| Aromatic (-C₆H₅) | 7.2 - 7.5 | 125 - 140 |
| Alpha-Carbon (α-CH) | 5.0 - 5.5 | 55 - 65 |
| Amide Carbonyl (-C=O) | N/A | 169 - 175 |
| Acetyl Methyl (-CH₃) | 1.9 - 2.2 | 20 - 25 |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₀H₁₁NO₃ and a monoisotopic mass of approximately 193.074 Da. ebi.ac.uk
High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. When subjected to tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) undergoes collision-induced dissociation (CID), breaking at its weakest bonds. The resulting fragment ions provide a roadmap of the molecule's structure. Expected fragmentation pathways for this compound would include:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon monoxide (CO) following water loss.
Cleavage of the amide bond , leading to fragments corresponding to the acetyl group or the phenylglycine moiety.
Decarboxylation (loss of CO₂) from the carboxylic acid.
Analysis of these patterns allows for unambiguous confirmation of the compound's identity and connectivity. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound ([M+H]⁺ = m/z 194.081)
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 176.071 | [M+H - H₂O]⁺ | H₂O |
| 151.076 | [M+H - CH₃CO]⁺ | C₂H₃O (Acetyl radical) |
| 148.060 | [M+H - H₂O - CO]⁺ | H₂O + CO |
| 132.065 | [M+H - H₂O - CO₂]⁺ | H₂O + CO₂ |
| 106.065 | [C₇H₈N]⁺ (Phenylglycine iminium ion) | H₂O + CO + C₂H₂O |
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic "fingerprint" of the molecule.
The key functional groups in this compound and their expected vibrational frequencies are:
Carboxylic Acid: A very broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.orglibretexts.org
Amide: An N-H stretching band around 3300 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. openstax.org
Aromatic Ring: C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org
Aliphatic Groups: C-H stretching bands from the methyl and alpha-carbon just below 3000 cm⁻¹. openstax.org
The precise positions of these bands can be influenced by hydrogen bonding, which is prevalent in this molecule due to the presence of amide and carboxylic acid groups.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | ~3300 |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Computational Chemistry and Molecular Modeling
Computational methods complement experimental data by providing a theoretical framework to understand the molecule's behavior at an atomic level. These techniques are particularly valuable for exploring conformational possibilities and electronic properties that can be difficult to assess experimentally.
The flexibility of this compound arises from the rotation around several single bonds. Computational conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers that separate them. This is achieved by systematically exploring the molecule's potential energy surface.
Using methods such as Density Functional Theory (DFT) or ab initio calculations, the energy of the molecule is calculated as a function of its geometry. nih.gov For this compound, the key degrees of freedom are the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ). The exploration of this conformational space can reveal low-energy conformers stabilized by intramolecular hydrogen bonds, such as those forming γ- or β-turns. nih.gov The results of these calculations can predict the relative populations of different conformers, providing insights that can be correlated with experimental NMR data. acs.org
Quantum mechanical calculations provide fundamental insights into the electronic structure of this compound, which governs its chemical reactivity. northwestern.edu
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be found around the amide and carboxylic acid hydrogens, highlighting them as sites for nucleophilic interaction or hydrogen bonding.
These computational approaches provide a detailed electronic picture that is essential for understanding the molecule's chemical behavior and intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior and conformational landscape of molecules like N-Acetyl-L-phenylglycine (this compound). While specific MD studies exclusively targeting this compound are not extensively documented in the literature, valuable insights can be gleaned from simulations of structurally analogous compounds, such as N-Acetyl-Phenylalanine-NH2 (NAPA). Computational studies on NAPA have successfully identified multiple stable conformers, providing a framework for understanding the potential conformational preferences of this compound. nih.gov
In simulations of similar N-acetylated amino acids, it has been observed that the interplay of hydrogen bonding and steric hindrance governs the accessible conformations. For this compound, intramolecular hydrogen bonds could potentially form between the acetyl carbonyl oxygen and the amide proton, or between the carboxylic acid group and the acetyl group. The presence and stability of these hydrogen bonds would significantly influence the conformational equilibrium.
Furthermore, the dynamic behavior of this compound in solution, particularly in aqueous environments, would be characterized by the hydration shell surrounding the molecule. MD simulations can reveal the structure and dynamics of these water molecules, highlighting how they mediate intramolecular interactions and influence the conformational preferences of the solute. The phenyl ring of the phenylglycine residue would likely exhibit hydrophobic interactions with non-polar solvents, while the acetyl and carboxyl groups would engage in hydrogen bonding with protic solvents.
The following table summarizes the key dihedral angles that would be of interest in a molecular dynamics study of this compound, based on the conventions used for similar biomolecules.
| Dihedral Angle | Atoms Defining the Angle | Description |
| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond |
| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain |
Note: The atom naming convention follows standard biochemical nomenclature.
Solid-State Structural Analysis (e.g., X-ray Crystallography of this compound containing molecules)
The precise three-dimensional arrangement of atoms in the solid state is determined by techniques such as X-ray crystallography. While a crystal structure for this compound itself is not readily found in publicly available databases, analysis of crystal structures of molecules containing the N-acetylated amino acid motif provides a strong basis for predicting its solid-state behavior. For instance, the crystal structures of N-(haloacetyl)-L-phenylalanyl-L-phenylalanine ethyl esters and N-acetyl-L-prolylglycyl-L-phenylalanine reveal key features of molecular conformation and intermolecular interactions that are likely to be present in the crystal lattice of this compound. acs.orgiucr.org
In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern to form a crystal lattice. This arrangement is governed by the drive to achieve a minimum energy state, which is facilitated by a network of intermolecular interactions. The most significant of these are expected to be hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Similarly, the N-H group of the amide linkage is a hydrogen bond donor, and the oxygen of the acetyl carbonyl is an acceptor.
It is highly probable that the crystal structure of this compound would feature extensive hydrogen bonding networks. For example, the carboxylic acid groups could form dimers, a common motif in the crystal structures of carboxylic acids, or they could engage in hydrogen bonds with the amide groups of neighboring molecules. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional architectures.
The potential for polymorphism, where a compound can exist in more than one crystal form, is also a consideration for this compound, as has been observed for other N-acetylated amino acids like N-acetyl-L-cysteine. researchgate.net Different polymorphs would arise from different packing arrangements and/or different molecular conformations, leading to variations in physical properties such as melting point and solubility.
The following table presents typical bond lengths and angles that would be expected in the crystal structure of this compound, based on data from similar N-acetylated amino acid and peptide structures.
| Bond/Angle | Typical Value |
| Peptide C-N bond length | ~1.32 Å |
| Cα-N bond length | ~1.45 Å |
| Cα-C' bond length | ~1.53 Å |
| C=O bond length (amide) | ~1.24 Å |
| C=O bond length (carboxyl) | ~1.21 Å |
| C-O bond length (carboxyl) | ~1.31 Å |
| N-Cα-C' bond angle | ~110° |
| Cα-C'-O bond angle (carboxyl) | ~117° |
These values are approximate and can vary depending on the specific crystal packing and intermolecular interactions.
In addition to hydrogen bonding, van der Waals interactions, particularly π-stacking between the phenyl rings of adjacent molecules, could also play a role in the crystal packing. The interplay of these various non-covalent forces would ultimately determine the final crystal structure. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystal structures, would be invaluable in a detailed study of this compound's solid-state arrangement.
Applications in Advanced Materials and Chemical Biology
N-Ac-L-Phg-OH as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it an excellent starting material or auxiliary for controlling the stereochemical outcome of chemical reactions. acs.orgrenyi.huucj.org.ua This is particularly crucial in asymmetric synthesis, where the production of a specific enantiomer of a chiral molecule is desired.
Synthesis of Chiral Heterocyclic Compounds
The synthesis of complex molecules often involves multi-step processes where maintaining chiral integrity is paramount. The use of this compound as a starting material provides a reliable method for introducing and preserving the desired chirality throughout the synthetic sequence, leading to the efficient production of enantiomerically pure heterocyclic compounds. chim.itrsc.org
Use in Ligand Design for Enantioselective Catalysis
Beyond its role as a direct building block, this compound and its parent amino acid, L-phenylglycine, are utilized in the design of chiral ligands for transition-metal catalyzed enantioselective reactions. calis.edu.cnmdpi.comrsc.orgthieme-connect.comacs.orgmdpi.comnih.gov In this context, the chiral ligand coordinates to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of the reaction.
L-phenylglycine derivatives have been incorporated into various ligand scaffolds, including those used in palladium, iridium, and other transition metal-catalyzed reactions. mdpi.comacs.org For example, chiral aminobenzimidazoles derived from L-phenylglycine have been used to create iridium complexes active in the asymmetric transfer hydrogenation of quinolines. mdpi.com The steric and electronic properties of the N-acetylated phenylglycine moiety within the ligand structure play a critical role in inducing high enantioselectivity. mdpi.comnih.gov This approach offers an alternative to using expensive or synthetically complex chiral ligands, as this compound is a readily available and relatively inexpensive chiral resource. mdpi.com The design of such ligands is a key area of research, with the goal of developing highly efficient and selective catalysts for a wide range of asymmetric transformations. calis.edu.cnmdpi.comwarwick.ac.uk
Table 1: Examples of Chiral Ligands Derived from Phenylglycine and Their Applications
| Ligand Type | Metal | Reaction Type | Reference |
| Chiral Aminobenzimidazoles | Iridium | Asymmetric Transfer Hydrogenation | mdpi.com |
| Mono-N-protected Amino Acids | Palladium | C-H Activation | acs.orgnih.gov |
| N-Acetyl-aminoethylquinoline | Palladium | Asymmetric C-H Functionalization | mdpi.com |
Integration into Advanced Peptide Synthesis Methodologies
The incorporation of non-canonical amino acids like L-phenylglycine into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. researchgate.netexplorationpub.comnih.gov this compound, as a protected form of L-phenylglycine, is particularly amenable to peptide synthesis protocols.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. peptide.comnih.govrsc.orgnih.gov The incorporation of this compound into peptides via SPPS is a well-established technique. mdpi.comrsc.org However, a significant challenge associated with phenylglycine residues in SPPS is their susceptibility to racemization, where the desired L-enantiomer can convert to the D-enantiomer under the basic conditions often used for Fmoc-deprotection. mdpi.comunibo.it
To mitigate this, optimized coupling conditions and specialized reagents are often employed. rsc.orgnih.gov For instance, using specific coupling reagents or modified deprotection protocols can help to preserve the stereochemical integrity of the phenylglycine residue during the synthesis. mdpi.comcore.ac.uk The N-acetyl group on this compound can also serve as a protecting group for the N-terminus, although in the context of SPPS, an Fmoc or Boc protecting group is typically used on the alpha-amino group to allow for sequential chain elongation. nih.gov The successful incorporation of phenylglycine into peptide chains has been demonstrated in the synthesis of various bioactive peptides and their analogs. rsc.org
Table 2: Key Considerations for Incorporating this compound in SPPS
| Challenge | Mitigation Strategy | Reference |
| Racemization | Optimized coupling reagents, modified deprotection conditions | mdpi.comrsc.orgunibo.it |
| Incomplete Coupling | Use of highly efficient coupling reagents like HATU or T3P® | core.ac.ukljmu.ac.uk |
| Aggregation | Use of specialized resins or solvents | nih.gov |
Development of Modified Peptides and Peptidomimetics
The introduction of this compound into a peptide sequence leads to the formation of a peptidomimetic—a molecule that mimics the structure and function of a natural peptide but with modified properties. researchgate.netexplorationpub.comnih.govnih.govdiva-portal.org The phenylglycine residue, with its bulky phenyl side chain directly attached to the backbone alpha-carbon, can impose significant conformational constraints on the peptide. mdpi.com This can lead to more stable secondary structures, such as turns or helices, which can be crucial for biological activity. nih.gov
Furthermore, the presence of this non-natural amino acid can enhance the peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo half-life. explorationpub.comnih.gov The N-acetyl group can also contribute to altered solubility and binding characteristics. Researchers can systematically replace natural amino acids with this compound to probe structure-activity relationships and develop peptides with improved therapeutic potential. researchgate.netntu.ac.uk
Development of Biochemical Probes and Research Reagents (excluding direct therapeutic use)
Beyond its role in synthesis, this compound and its derivatives serve as valuable tools in biochemical research. ontosight.ai They can be used as biochemical probes to study enzyme mechanisms, protein interactions, and metabolic pathways. ontosight.aiontosight.airesearchgate.net For example, N-acetylated amino acids can be used to investigate the substrate specificity of enzymes involved in amino acid metabolism. ontosight.ai
The unique properties of the phenylglycine moiety can be exploited to design probes for specific biological targets. For instance, its incorporation into a peptide sequence could be used to study the binding pocket of a receptor or the active site of an enzyme. worthington-biochem.com While direct therapeutic applications are excluded from this discussion, the use of this compound in the development of research tools is critical for advancing our fundamental understanding of biological systems. For example, N-acetylated amino acids are used as standards or substrates in various biochemical assays. mdpi.comnih.govmpbio.com
Design of Fluorescent or Isotopic Labels
The modification of biomolecules with fluorescent or isotopic labels is a cornerstone of chemical biology, enabling the visualization, tracking, and quantification of molecular processes in real-time. This compound serves as a valuable scaffold for the design of such labels due to its unique structure, which can be readily modified.
Fluorescent Labels
The development of fluorescent probes often involves functionalizing a core structure, like an amino acid, with a fluorophore. sioc-journal.cn The phenyl ring of this compound provides a chemically accessible site for the attachment of various fluorescent moieties. Furthermore, polymers derived from this structure, such as poly(N-phenylglycine), have been utilized as nanoparticles for imaging-guided therapy, demonstrating the inherent utility of the phenylglycine scaffold in creating fluorescent materials for biological applications. gxnu.edu.cn One research publication highlighted the use of supercharged fluorescent proteins to functionalize water-soluble poly(N-phenylglycine) nanoparticles, creating nanotheranostic agents for effective image-guided photothermal therapy. gxnu.edu.cn
The general strategy for designing such a label involves coupling a fluorescent reporter molecule to the phenylglycine core. The N-acetyl and carboxylic acid groups can be protected or activated as needed during synthesis to ensure specific modification at the desired position, typically the aromatic ring.
Isotopic Labels
Stable isotope labeling is a critical technique in quantitative proteomics and metabolomics, allowing for the precise measurement of protein and metabolite abundance. sigmaaldrich.comoup.com Amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) are chemically identical to their natural counterparts but distinguishable by mass spectrometry. oup.com
This compound can be synthesized using isotopically labeled precursors, thereby incorporating a mass tag into its structure. This labeled version can then be used in various research applications. For example, it can be incorporated into a larger peptide-based probe to track its metabolic fate or quantify its interaction with a target.
A compelling example of this principle is the use of phenyl-glycine derivatives in radio-labeled peptides for in-vivo imaging. In one study, novel bombesin (B8815690) (BBN) derivatives were extended with phenyl-glycine-based spacers and labeled with the radioisotope lutetium-177 (B1209992) (¹⁷⁷Lu). nih.gov These labeled peptides showed significant and specific uptake in prostate tumor xenografts, demonstrating their potential as radiopharmaceuticals for cancer diagnosis and therapy. nih.gov This research underscores the value of the phenylglycine structure in designing targeted isotopic labels for identifying and imaging specific cell populations. nih.gov
Table 1: Common Stable Isotopes Used in Chemical Biology Labeling
| Isotope | Natural Abundance (%) | Application Notes |
| ²H (Deuterium) | 0.015 | Used in metabolic labeling; can have slight effects on chemical properties due to its increased mass compared to protium. oup.com |
| ¹³C | 1.10 | Widely used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and for tracing metabolic pathways. sigmaaldrich.comoup.com |
| ¹⁵N | 0.366 | Commonly used in combination with ¹³C for multi-labeling experiments in proteomics. sigmaaldrich.comnih.gov |
| ¹⁸O | 0.200 | Can be incorporated enzymatically, for example, during protease-catalyzed hydrolysis, to label the C-terminus of peptides. oup.com |
This table summarizes common stable isotopes and their general applications in the field.
Preparation of Affinity Probes for Target Identification
Affinity probes are indispensable tools for discovering the biological targets of bioactive compounds and for studying molecular interactions. nih.gov These probes are typically designed with three key components: a recognition element that binds to the target, a reactive group for covalent cross-linking, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification. acs.org this compound and its derivatives provide a robust framework for constructing such probes.
The preparation of an affinity probe from this compound involves its chemical modification to incorporate the necessary functional groups. The phenylglycine core serves as the foundational scaffold or the recognition element itself. Research into phenylglycine derivatives has demonstrated their potential in creating molecules with high affinity for specific biological targets.
For instance, a study on new phenylglycinamide derivatives revealed their varying affinities for sodium channels, highlighting how modifications to the phenylglycine structure can tune binding specificity. nih.gov In this research, a series of compounds were synthesized starting from Boc-DL-phenylglycine, which was coupled with various 4-arylpiperazine derivatives. nih.gov Following deprotection and subsequent acylation, the final compounds were tested for their biological activity. nih.gov This work provides a clear blueprint for how the phenylglycine scaffold can be systematically modified to develop probes for specific protein targets. nih.gov
Table 2: Research Findings on Phenylglycinamide Derivatives for Target Affinity
| Compound | Modification | Target Affinity Finding | Reference |
| Compound 62 | 3-SCF₃ derivative | Most potent binding to sodium channels at 10 µM concentration. | nih.gov |
| Compound 60 | 3-OCF₃ analogue | Showed significant binding affinity for sodium channels. | nih.gov |
| Compound 53 | 3-CF₃ congener | Displayed the weakest effect on sodium channels among the tested group. | nih.gov |
This table presents selected data on how different chemical modifications on a phenylglycine derivative scaffold affect its affinity for a biological target, as reported in the referenced study. nih.gov
In another example, L-phenylglycine derivatives were designed and synthesized to act as potential lead compounds targeting the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes research. nih.gov This demonstrates the strategic use of the L-phenylglycine structure to create molecules with specific affinity for a nuclear receptor, a crucial step in both drug discovery and the development of affinity probes for target validation. nih.gov
More advanced affinity probes, such as photoaffinity labels, can also be envisioned. These probes incorporate a photo-activatable group, like a diazirine, which forms a covalent bond with the target upon UV irradiation, providing precise temporal and spatial control over the labeling process. nih.goviris-biotech.de While not yet specifically reported for this compound, diazirine-containing unnatural amino acids are commercially available and could be chemically integrated into the phenylglycine structure to create sophisticated photoaffinity probes for target identification. iris-biotech.de
Future Directions and Emerging Research Avenues
Exploration of Sustainable and Green Synthetic Routes to N-Ac-L-Phg-OH
The imperative for environmentally benign chemical manufacturing has spurred the development of green synthetic strategies. chemistryjournals.net Traditional organic synthesis often relies on hazardous reagents and solvents, leading to significant environmental impact. chemistryjournals.net In contrast, green chemistry emphasizes waste prevention, atom economy, and the use of safer solvents and renewable resources. royalsocietypublishing.orgkahedu.edu.in For the synthesis of this compound and other N-acyl amino acids, several promising green approaches are being explored.
Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally friendly alternative to conventional chemical methods. chemistryjournals.net Enzymes operate under mild conditions, typically in aqueous environments, and can significantly reduce byproducts. chemistryjournals.netchemanager-online.com For instance, aminoacylases have been shown to catalyze the stereospecific hydrolysis of N-acyl-DL-amino acids to produce the corresponding L-amino acid, a process that can be adapted for the synthesis of this compound. bibliotekanauki.pl Research is ongoing to discover and engineer novel enzymes with enhanced activity and substrate scope for the synthesis of a diverse range of N-acyl amino acids. nih.gov One-pot chemoenzymatic cascades, which combine the strengths of both chemical and biological catalysis, are also being developed to streamline the synthesis of non-canonical amino acids. oup.com
Alternative Solvents and Reaction Conditions: The development and application of green solvents, such as water, supercritical fluids, and ionic liquids, are central to sustainable synthesis. kahedu.edu.in Microwave-assisted synthesis is another technique gaining traction, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netkahedu.edu.in Research into solvent-free reaction conditions, or mechanosynthesis, also presents a promising avenue for reducing solvent waste. royalsocietypublishing.org
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Biocatalysis | Use of enzymes like aminoacylases or engineered transferases. bibliotekanauki.plnih.gov | High stereoselectivity, mild reaction conditions, reduced byproducts. chemanager-online.com |
| Alternative Solvents | Reactions in water, supercritical CO2, or ionic liquids. kahedu.edu.in | Reduced use of hazardous organic solvents, improved safety. chemistryjournals.net |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. chemistryjournals.netkahedu.edu.in | Shorter reaction times, lower energy consumption. chemistryjournals.net |
| Renewable Feedstocks | Synthesis from renewable sources like N-acetylglucosamine. rsc.org | Reduced reliance on fossil fuels, more sustainable production. royalsocietypublishing.org |
Advanced Strategies for Stereochemical Control in Complex Molecular Architectures
Achieving precise control over stereochemistry is a cornerstone of modern organic synthesis, particularly for biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. The synthesis of this compound and its derivatives presents challenges in maintaining the stereochemical integrity of the chiral center.
Recent studies have delved into the problem of racemization during amidation reactions. For example, the use of the coupling agent TBTU in the presence of certain bases has been shown to cause racemization of N-acetyl-l-phenylalanine. mdpi.comresearchgate.netnih.gov Detailed investigations have revealed that the choice of base can significantly influence the degree of racemization, with weaker bases like pyridine (B92270) showing promise in preserving the desired stereochemistry. mdpi.comresearchgate.netnih.gov The proposed mechanism for this racemization often involves the formation of an azlactone intermediate. researchgate.net
Advanced synthetic strategies are being developed to overcome these challenges. These include:
Novel Coupling Reagents: The design of new coupling reagents that minimize racemization is an active area of research. researchgate.net
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods, such as asymmetric hydrogenation and alkylation, provides a powerful tool for establishing stereocenters with high enantioselectivity. chemrxiv.org
Enzymatic Resolution: As mentioned earlier, enzymes can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to leave the other in high enantiomeric excess. researchgate.net
High-Throughput Screening and Computational Design for Novel this compound Derived Scaffolds
The convergence of high-throughput screening (HTS) and computational chemistry is revolutionizing the discovery of new molecules with desired properties. For this compound, these technologies offer the potential to rapidly explore vast chemical space and identify novel derivatives with enhanced biological activity or material properties.
Computational Design: Computational methods can be used to design novel protein binders and scaffolds. bakerlab.orgelifesciences.org This often involves docking a ligand, such as a derivative of this compound, into the binding site of a target protein and then computationally optimizing the surrounding amino acid residues to maximize binding affinity. elifesciences.org Another approach is backbone grafting, where a specific structural motif (epitope) is transplanted onto a stable protein scaffold. nih.govcore.ac.uk These in silico methods can significantly reduce the number of candidate molecules that need to be synthesized and tested experimentally. iphy.ac.cn
High-Throughput Screening: Once a library of potential this compound derivatives has been designed or synthesized, HTS can be employed to rapidly assess their activity. This involves testing thousands of compounds in parallel using automated, miniaturized assays. This combination of computational design and experimental screening creates a powerful workflow for accelerating the discovery of new functional molecules.
| Technology | Application for this compound | Desired Outcome |
| Computational Docking | Predicting the binding of this compound derivatives to target proteins. elifesciences.org | Identification of potential drug candidates or biological probes. |
| Backbone Grafting | Designing novel protein scaffolds that present this compound in a specific conformation. nih.gov | Creation of new biomaterials or immunogens. |
| High-Throughput Screening | Rapidly testing the biological activity of a library of this compound derivatives. | Discovery of lead compounds for further development. |
Integration of this compound into Self-Assembling Systems and Nanomaterials
Self-assembly is a process where molecules spontaneously organize into ordered structures. pnas.org Peptides and amino acid derivatives are particularly well-suited for creating self-assembling systems due to their ability to form specific non-covalent interactions, such as hydrogen bonds and π-π stacking. frontiersin.org
This compound and its derivatives, with their combination of a hydrophobic phenyl group and a hydrophilic acetylated amino acid moiety, have the potential to form a variety of self-assembled nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.govrsc.org The N-terminal capping group, in this case, the acetyl group, can be a critical factor in promoting the growth of these fibrillar structures. rsc.org
The ability to control the self-assembly of these molecules opens up exciting possibilities for the development of novel nanomaterials with applications in:
Drug Delivery: Self-assembled nanostructures can encapsulate therapeutic agents and release them in a controlled manner.
Tissue Engineering: Hydrogels formed from self-assembling peptides can provide a scaffold for cell growth and tissue regeneration. frontiersin.org
Biosensing: The integration of self-assembling peptides with functionalized nanoparticles can lead to the development of sensitive and selective biosensors.
Fundamental Studies on the Role of N-Acyl Amino Acids in Undiscovered Biochemical Processes
N-acyl amino acids (NAAAs) are a large and diverse class of lipids that are increasingly recognized for their important roles in a wide range of physiological processes. wikipedia.orgelifesciences.org While the functions of some NAAAs are well-established, many remain to be discovered. researchgate.netmdpi.com
NAAAs are involved in cell-to-cell communication, inflammation, pain perception, and energy metabolism. wikipedia.orgelifesciences.org They exert their effects by interacting with a variety of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. researchgate.net The biosynthesis and degradation of NAAAs are tightly regulated by a network of enzymes, including synthases and hydrolases. elifesciences.orgfrontiersin.org
Future research in this area will likely focus on:
Identifying new NAAAs: Advances in mass spectrometry and other analytical techniques will enable the discovery of novel NAAAs in various biological systems.
Elucidating their biological functions: A combination of genetic, pharmacological, and biochemical approaches will be used to unravel the roles of these molecules in health and disease.
Discovering their molecular targets: Identifying the specific receptors and enzymes that interact with NAAAs will provide crucial insights into their mechanisms of action and open up new avenues for therapeutic intervention.
The study of this compound and other N-acyl amino acids is at the forefront of chemical and biological research. The development of sustainable synthetic methods, the ability to precisely control stereochemistry, and the application of computational and high-throughput technologies will undoubtedly lead to exciting new discoveries in the years to come. Furthermore, a deeper understanding of the fundamental roles of these molecules in biology will pave the way for novel therapeutic strategies and innovative materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
